molecular formula C10H13NO B1330398 N-(2,4-Dimethylphenyl)acetamide CAS No. 2050-43-3

N-(2,4-Dimethylphenyl)acetamide

Cat. No.: B1330398
CAS No.: 2050-43-3
M. Wt: 163.22 g/mol
InChI Key: PJEIIBXJUDOMAN-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)acetamide is an organic compound with the molecular formula C10H13NO. It is also known by other names such as 2’,4’-Acetoxylidide and 2,4-Dimethylacetanilide . This compound is characterized by the presence of an acetamide group attached to a 2,4-dimethylphenyl ring. It is commonly used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

N-(2,4-Dimethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

N-(2,4-Dimethylphenyl)acetamide is moderately toxic by ingestion and emits toxic fumes of NOx when heated to decomposition . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,4-Dimethylphenyl)acetamide can be synthesized through the acetylation of 2,4-dimethylaniline with acetic anhydride. The reaction typically involves heating 2,4-dimethylaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows: [ \text{C}8\text{H}{11}\text{N} + \text{(CH}3\text{CO)}2\text{O} \rightarrow \text{C}{10}\text{H}{13}\text{NO} + \text{CH}_3\text{COOH} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar acetylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form 2,4-dimethylaniline.

    Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: 2,4-Dimethylaniline.

    Substitution: Halogenated derivatives of this compound.

Comparison with Similar Compounds

  • 2,4-Dimethylacetanilide
  • 2’,4’-Acetoxylidine
  • N-Acetyl-2,4-xylidine

Comparison: N-(2,4-Dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-4-5-10(8(2)6-7)11-9(3)12/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEIIBXJUDOMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044868
Record name N-(2,4-Dimethylphenyl)acetamide
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2050-43-3
Record name N-(2,4-Dimethylphenyl)acetamide
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Record name N-(2,4-Dimethylphenyl)acetamide
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Record name 2',4'-Dimethylacetanilide
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Record name Acetamide, N-(2,4-dimethylphenyl)-
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Record name N-(2,4-Dimethylphenyl)acetamide
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Record name 2',4'-dimethylacetanilide
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Record name N-(2,4-DIMETHYLPHENYL)ACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of N-(2,4-Dimethylphenyl)acetamide and how does it compare to similar molecules?

A1: this compound exhibits a specific conformation where the N—H bond aligns syn to the ortho methyl group on the phenyl ring []. This characteristic mirrors the conformation observed in related molecules like 2-chloro-N-(3-methylphenyl)acetamide (syn to meta methyl) and 2-chloro-N-(2-chlorophenyl)acetamide (syn to ortho chloro) []. This suggests a potential influence of steric effects on the preferred conformation in this class of compounds.

Q2: How does the structure of this compound derivatives influence their overall shape?

A2: Studies on derivatives like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide reveal a folded conformation []. The pyrimidine ring in this derivative shows a specific inclination relative to the benzene ring, with the angle varying depending on the specific substituents present []. This highlights the potential for structural modifications to influence the overall three-dimensional shape of these molecules, which could be relevant for future investigations into their interactions with biological targets or catalytic activities.

Q3: What intermolecular interactions are observed in the crystal structure of this compound?

A3: The crystal structure of this compound reveals the presence of intermolecular N—H⋯O hydrogen bonds []. These interactions link the molecules together, forming chains within the crystal lattice []. Understanding such intermolecular interactions is crucial for comprehending the compound's physical properties, such as melting point and solubility.

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